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Compound of Interest

Compound Name: (R)-2-Aminohex-5-enoic acid

Cat. No.: B173972 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Aminohex-5-enoic acid, also known as D-allylglycine, is a non-proteinogenic amino acid

that serves as a valuable tool and building block in medicinal chemistry and neuroscience

research.[1][2] Its unique structure, featuring an allyl side chain, provides opportunities for

diverse chemical modifications and specific biological interactions.[3] The primary applications

of (R)-2-Aminohex-5-enoic acid and its derivatives include its role as a well-characterized

enzyme inhibitor for studying neurotransmitter pathways and as a versatile building block for

the synthesis of modified peptides and other bioactive molecules.[1][3][4]

Primary Applications in Medicinal Chemistry
Inhibition of Glutamate Decarboxylase (GAD)
The most notable biological effect of D-allylglycine is the inhibition of glutamate decarboxylase

(GAD), the key enzyme responsible for the biosynthesis of the primary inhibitory

neurotransmitter, gamma-aminobutyric acid (GABA).[1][5][6]

Mechanism of Action: By inhibiting GAD, D-allylglycine blocks the conversion of glutamate to

GABA, leading to a significant reduction in GABA levels within the central nervous system.[1]

[5] This decrease in inhibitory signaling results in a state of neuronal hyperexcitability.[1]
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Medicinal Chemistry Application: This inhibitory activity makes D-allylglycine an

indispensable pharmacological tool for inducing seizures in experimental animal models.[1]

[5] These models are crucial for studying the mechanisms of epilepsy and for the screening

and development of new anticonvulsant therapies.[1] While the L-enantiomer is also a potent

GAD inhibitor, the stereoisomers are used to investigate specific neurological pathways.[7][8]
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Caption: Inhibition of the GABA synthesis pathway by D-allylglycine.

Versatile Synthetic Building Block
(R)-2-Aminohex-5-enoic acid is employed as an intermediate in the synthesis of novel

pharmaceuticals, particularly in the development of peptidomimetic compounds.[4]

Peptide Modification: The Fmoc-protected derivative, Fmoc-D-allyl-Gly-OH, is a key reagent

in solid-phase peptide synthesis (SPPS).[3][9] Its inclusion in a peptide sequence introduces

an allyl group, which serves as a handle for further chemical functionalization.[3] This allows

for the creation of modified peptides with enhanced metabolic stability, improved

bioavailability, or novel biological activities.[3][4]

Bioconjugation: The allyl side chain facilitates the attachment of peptides to other

biomolecules, a critical step in creating targeted drug delivery systems or diagnostic agents.

[3]
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Solid-Phase Peptide Synthesis (SPPS) Cycle
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Caption: Workflow for incorporating D-allylglycine into a peptide chain.

Quantitative Data
The following tables summarize key properties and reported biological activities of allylglycine.

Specific IC₅₀ values for the (R)-enantiomer are not prevalent in the initial search results, but

related data is provided for context.

Table 1: Physicochemical Properties of (R)-2-Aminohex-5-enoic Acid

Property Value Reference

IUPAC Name (2R)-2-aminohex-5-enoic acid [10]

Synonyms D-Allylglycine, (+)-Allylglycine [1][2]

CAS Number 103067-78-3 [10]

Molecular Formula C₆H₁₁NO₂ [10][11]

Molar Mass 129.16 g/mol [11]

Canonical SMILES
C=CCC--INVALID-LINK--

C(=O)O
[10]

Table 2: Biological Activity Data for Allylglycine Stereoisomers
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Compound Target Enzyme
Activity /
Potency

Notes Reference

L-Allylglycine

Glutamate

Decarboxylase

(GAD)

Inhibits at 1-80

mM

The in vivo

potency is

attributed to its

metabolite, 2-

keto-4-pentanoic

acid, which is a

more potent

GAD inhibitor.

[7]

D-Allylglycine

Glutamate

Decarboxylase

(GAD)

Inhibitor

Induces

convulsions,

used as an

experimental tool

to model

epilepsy.

[1]

DL-Allylglycine

Ornithine

Decarboxylase

(ODC)

Causes a

marked increase

in brain ODC

activity.

The mechanism

involves

interaction with

an inhibitory

protein

("antizyme").

[12]

Allylglycine

Metabolites

D-amino-acid

oxidase

Strong

noncovalent

inhibitor

The oxidation

product, 2-

iminium-4-

pentenoate,

rearranges to

form potent

inhibitors.

[13]

Experimental Protocols
Protocol 1: In Vitro Glutamate Decarboxylase (GAD)
Inhibition Assay
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This protocol provides a methodology to determine the IC₅₀ value of (R)-2-Aminohex-5-enoic
acid against GAD.

Materials:

(R)-2-Aminohex-5-enoic acid (D-Allylglycine)

Recombinant GAD enzyme

GAD substrate (L-Glutamic acid)

Assay Buffer (e.g., potassium phosphate buffer, pH 7.2, with pyridoxal 5'-phosphate cofactor)

96-well microplate

Microplate reader capable of measuring the specific reaction product (e.g., colorimetric or

fluorescent detection of GABA or CO₂)

Vehicle (solvent for the inhibitor, e.g., water or DMSO)

Procedure:

Inhibitor Preparation: Prepare a stock solution of D-allylglycine in the chosen vehicle. Create

a serial dilution series to test a range of concentrations.

Assay Plate Setup: In a 96-well microplate, set up the following wells[1]:

Blank Wells: Assay buffer only.

No-Enzyme Control Wells: Assay buffer and substrate.[1]

Vehicle Control Wells: Assay buffer, GAD enzyme, substrate, and vehicle.

Inhibitor Wells: Assay buffer, GAD enzyme, substrate, and varying concentrations of D-

allylglycine.[1]

Pre-incubation: Add the assay buffer, GAD enzyme, and either the vehicle or the D-

allylglycine dilutions to the appropriate wells. Pre-incubate the plate for 10-15 minutes at
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37°C to allow the inhibitor to bind to the enzyme.[1]

Reaction Initiation: Initiate the enzymatic reaction by adding the GAD substrate (L-Glutamic

acid) to all wells except the blanks.[1]

Kinetic Measurement: Immediately place the microplate into a pre-warmed plate reader.[1]

Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at

regular intervals for a set period (e.g., 30-60 minutes).

Data Analysis:

Calculate the initial reaction rate (velocity) for each well from the linear portion of the

kinetic curve.

Normalize the data by subtracting the rate of the no-enzyme control from all other wells.

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC₅₀ value.[1]
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GAD Inhibition Assay Workflow
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Caption: Experimental workflow for determining GAD inhibition IC₅₀.
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Protocol 2: Incorporation into Peptides via Solid-Phase
Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating Fmoc-D-allyl-Gly-OH into a peptide

sequence using an automated peptide synthesizer.

Materials:

Fmoc-D-allyl-Gly-OH[3][9]

SPPS Resin (e.g., Rink Amide or Wang resin) pre-loaded with the first amino acid.

Other required Fmoc-protected amino acids.

Deprotection Solution: 20% piperidine in DMF.

Activation Reagents: HBTU/HOBt or HATU.

Coupling Base: DIPEA.

Solvents: DMF, DCM.

Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% water.

Procedure:

Resin Swelling: Swell the resin in DMF for 30 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on

the resin by treating it with 20% piperidine in DMF.

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

Coupling of Fmoc-D-allyl-Gly-OH:

Dissolve Fmoc-D-allyl-Gly-OH, activation reagents (e.g., HBTU), and a base (DIPEA) in

DMF.
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Add the activation mixture to the resin.

Allow the coupling reaction to proceed for 1-2 hours.

Monitor coupling completion (e.g., using a Kaiser test).

Washing: Wash the resin with DMF and DCM to remove excess reagents.

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to

the peptide chain.

Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step

2).

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the

peptide from the resin and remove all side-chain protecting groups.

Precipitation and Purification: Precipitate the crude peptide in cold ether, then purify using

reverse-phase HPLC.

Characterization: Confirm the identity and purity of the final modified peptide using mass

spectrometry and analytical HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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